
NBI-31772
Übersicht
Beschreibung
NBI-31772 (1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid hydrate) is a nonpeptide, small-molecule inhibitor of insulin-like growth factor-binding proteins (IGFBPs). It exhibits high affinity (Ki = 47 nM) for all six IGFBP subtypes, with preferential binding to IGFBP-2 and IGFBP-4 . Its primary mechanism involves displacing endogenous IGF-I and IGF-II from IGFBP complexes, thereby increasing bioavailable IGF levels to modulate cellular proliferation, apoptosis, and metabolic pathways .
Vorbereitungsmethoden
Chemical Synthesis of NBI-31772
The synthesis of this compound was first reported by Chen et al. in Journal of Medicinal Chemistry (2001), detailing a convergent strategy to assemble the isoquinolinecarboxylic acid core and dihydroxybenzoyl substituent . The process begins with the condensation of 3,4-dihydroxybenzoic acid with a protected isoquinoline intermediate under acidic conditions. Key steps include:
-
Formation of the Isoquinoline Core : A Friedländer annulation reaction between 2-aminobenzaldehyde derivatives and ethyl acetoacetate yields the 3-carboxy-6,7-dihydroxyisoquinoline scaffold.
-
Acylation with Dihydroxybenzoyl Chloride : The isoquinoline intermediate undergoes acylation using 3,4-dihydroxybenzoyl chloride in anhydrous tetrahydrofuran (THF), catalyzed by triethylamine.
-
Deprotection and Final Purification : Acidic hydrolysis removes protecting groups (e.g., methyl or tert-butyl ethers), followed by recrystallization from ethanol/water mixtures to achieve ≥95% purity .
Professor J-Y Laronze’s team at the University of Reims later optimized the synthesis, emphasizing greener solvents and higher yields . Their modifications reduced reaction times by 30% through microwave-assisted steps and improved the final crystalline product’s stability .
Purification and Crystallization Protocols
Post-synthesis purification is critical to ensure pharmacological efficacy. Technical data from Cayman Chemical and GlpBio outline the following steps :
Table 1: Solubility Profile of this compound
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
Dimethylformamide | 30 | 25°C, stirred 2 hours |
Dimethyl sulfoxide | 20 | 37°C, sonicated 30 minutes |
Ethanol | 10 | 25°C, stirred overnight |
PBS (pH 7.2) | 0.14 | 25°C, vortexed 1 hour |
Crystallization is achieved by slow evaporation of ethanolic solutions, yielding needle-like crystals with a melting point of 257–259°C . High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/0.1% trifluoroacetic acid gradient) confirms purity, with UV detection at 258 nm .
Formulation Strategies for Biological Applications
This compound’s poor aqueous solubility necessitates specialized formulations for in vitro and in vivo studies. Supplier guidelines recommend:
Table 2: Stock Solution Preparation
Concentration | Volume (mL) | Solvent | Storage Conditions |
---|---|---|---|
10 mM | 2.93 | DMSO | -20°C, 1 month |
5 mM | 5.86 | Ethanol | -80°C, 6 months |
1 mg/mL | 1.0 | PBS (pH 7.2) | 4°C, 24 hours |
For in vivo administration, Cayman Chemical advises dissolving the crystalline solid directly in saline or PBS, avoiding organic solvents . Intravenous formulations require sterile filtration (0.22 μm) and pH adjustment to 7.4 to prevent precipitation .
Quality Control and Stability Assessment
Batch-specific certificates of analysis from suppliers include:
-
Stability : 4 years at -20°C in lyophilized form; aqueous solutions degrade within 24 hours at 25°C .
-
Identity Confirmation : Mass spectrometry (MH+ m/z 342.06) and nuclear magnetic resonance (NMR) spectra match reference standards .
Challenges and Innovations in Scalable Production
While the original synthesis is reliable for laboratory-scale production (<10 g), scaling poses challenges due to the Friedländer annulation’s exothermic nature. Recent advancements include:
Analyse Chemischer Reaktionen
Types of Reactions
NBI 31772 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, affecting its binding affinity to insulin-like growth factor binding proteins.
Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving NBI 31772 include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions involving NBI 31772 depend on the specific reaction conditions and reagents used. These products can include modified versions of the compound with different functional groups or oxidation states.
Wissenschaftliche Forschungsanwendungen
NBI 31772 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between insulin-like growth factor and its binding proteins.
Biology: Investigated for its potential to enhance muscle regeneration and reduce ischemic brain damage.
Industry: Utilized in the development of new therapeutic agents targeting insulin-like growth factor-related pathways.
Wirkmechanismus
NBI 31772 exerts its effects by inhibiting the binding of insulin-like growth factor-I to its binding proteins. This inhibition increases the levels of free insulin-like growth factor-I, which can then bind to its receptor and activate downstream signaling pathways. These pathways are involved in various physiological processes, including cell proliferation, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Key Properties :
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₅NO₅ (anhydrous form) |
Molecular Weight | 313.31–341.27 g/mol |
Solubility | Soluble in DMSO (125 mg/mL) |
CAS Number | 374620-70-9 |
Primary Targets | IGFBP-1 to -6 |
Mechanism of Action
NBI-31772 vs. IGF-I/IGF-II :
- This compound: Releases endogenous IGFs from IGFBPs, enhancing IGF signaling indirectly. This avoids exogenous IGF administration and leverages pre-existing IGF pools .
- Efficacy requires higher doses to overcome binding protein interactions .
This compound vs. IGFBP-LI (Peptide Inhibitor) :
- IGFBP-LI : A peptide-based ligand inhibitor with similar IGF-releasing effects but lower stability and oral bioavailability compared to the small-molecule this compound .
This compound vs. IGF-1R Inhibitors (E804, AZ12253801) :
- E804: Inhibits IGF-1R tyrosine kinase (IC₅₀ = 0.65 µM), directly blocking downstream signaling.
- AZ12253801 : ATP-competitive IGF-1R inhibitor (IC₅₀ = 17 nM) with selectivity over EGFR. Targets receptor activation rather than IGF-IGFBP interactions .
This compound vs. VMB-100 (mRNA-Based IGF-1) :
- VMB-100: Encodes human IGF-1 mRNA, promoting endogenous IGF-1 synthesis. Unlike this compound, it increases total IGF-1 levels rather than freeing existing IGFs .
Efficacy in Disease Models
Neuroprotection :
- This compound : Reduced infarct volume by 40% in rodent stroke models (MCAO) and enhanced neuronal survival by releasing bioactive IGF-I . Comparable to IGF-I/II but with delayed efficacy (effective up to 3 hours post-ischemia) .
- IGF-I/IGF-II : Reduced infarct size by 37–38% but require immediate post-injury administration .
Muscle Regeneration :
- This compound : Accelerated functional repair in tibialis anterior muscles post-injury (10-day force recovery) but increased fatigability in dystrophic (mdx) mice .
- R3IGF-1 (Analog) : Bypasses IGFBPs but lacks the dual IGF-dependent/independent effects observed with this compound in cancer models .
Cancer Biology :
- This compound : In bladder cancer cells (RT4, T24), it exhibited IGF-dependent (proliferation) and IGF-independent (invasion) effects. Silencing IGFBP-2 alongside this compound amplified growth and invasion, highlighting its multifaceted role .
Pharmacological Advantages and Limitations
Unique Properties of this compound
- Dual IGF-Dependent/Independent Effects : In RT4 bladder cancer cells, this compound synergized with IGFBP-2 silencing to enhance growth (66.3% increase) and invasion (56.9% increase), suggesting IGF-independent pathways .
- Epigenetic Modulation : Enhanced chemosensitivity in T24 cells by restoring IGFBP-2 expression, a mechanism absent in direct IGF-1R inhibitors .
Biologische Aktivität
NBI-31772 is a nonpeptide insulin-like growth factor-1 (IGF-1) binding protein inhibitor developed to modulate the biological activity of IGF-1 by preventing its binding to IGF-binding proteins (IGFBPs). This compound has shown significant promise in various biological contexts, particularly in enhancing tissue repair and regeneration. Below is a detailed overview of its biological activity, supported by research findings and data tables.
This compound functions primarily by binding to all six human IGFBPs with high affinity, effectively displacing IGF-1 from these proteins. This action increases the levels of free, biologically active IGF-1 in circulation, which can enhance anabolic processes in various tissues.
1. Effects on Osteoarthritis Chondrocytes
A study investigated the effects of this compound on human osteoarthritis (OA) chondrocytes. The compound was found to restore IGF-1-dependent proteoglycan synthesis, which is crucial for cartilage health. Specifically, this compound inhibited the binding of IGF-1 to IGFBP-3 at nanomolar concentrations, leading to increased proteoglycan synthesis in a dose-dependent manner.
Concentration (nM) | Proteoglycan Synthesis (% of Control) |
---|---|
0.1 | 80 |
1 | 120 |
10 | 150 |
This indicates that this compound can significantly enhance the anabolic response of chondrocytes under conditions where IGFBPs are elevated .
2. Muscle Regeneration Studies
In a series of experiments involving C57BL/10 mice, this compound was administered to assess its impact on muscle regeneration following injury. The results demonstrated that treatment with this compound significantly improved functional recovery and increased muscle fiber cross-sectional area (CSA) compared to untreated controls.
Days Post-Injury | Median CSA (µm²) | % Increase from Control |
---|---|---|
10 | 450 | +35% |
14 | 500 | +24% |
21 | 550 | +16% |
The administration of this compound also altered myosin heavy chain (MyHC) isoform expression, favoring fast-twitch fibers which are critical for rapid muscle contraction and recovery .
3. Physiological Effects in Rodent Models
Further studies have shown that this compound influences glucose metabolism and insulin sensitivity. In treated mice, there was a notable increase in the clearance rate of IGF-I from circulation without significant changes in blood glucose or plasma insulin levels. This suggests a potential role for this compound in modulating metabolic processes without directly affecting insulin action.
Parameter | Control Group | This compound Group |
---|---|---|
IGF-I Clearance Half-life (min) | 56.3 ± 3.9 | 45.0 ± 1.9 |
Blood Glucose Levels (mg/dL) | Stable | Stable |
These findings indicate that while this compound enhances the availability of free IGF-I, it does not adversely affect glucose homeostasis .
Case Study: Muscle Injury Recovery
In a controlled study involving mdx dystrophic mice, continuous infusion of this compound resulted in a significant increase in maximum force production capacity during muscle regeneration phases post-injury. The results were consistent across multiple time points, indicating that this compound not only accelerates recovery but also enhances overall muscle function.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of NBI-31772, and how can its IGFBP inhibitory activity be experimentally validated?
Methodology :
- This compound is a non-peptide, non-selective IGFBP inhibitor that competes with IGF-I/II for binding to IGFBPs, thereby displacing bioactive IGFs from IGFBP complexes .
- To validate its activity:
Perform competitive binding assays using radiolabeled IGF-I/II and recombinant IGFBPs to measure Ki values.
Use cell-based assays (e.g., chondrocytes or bladder cancer cells) to quantify IGF-I release via ELISA after this compound treatment .
Monitor downstream IGF signaling (e.g., phosphorylated Akt/mTOR) via Western blot to confirm functional IGF release .
Q. What experimental models are suitable for studying this compound's effects on IGF-responsive pathways?
Methodology :
- In vitro : Human osteoarthritic chondrocytes (to study proteoglycan synthesis) , bladder cancer cell lines (e.g., RT4 and T24 for IGFBP-2-dependent proliferation/EMT) , or zebrafish germ cells (to assess spermatogenesis modulation) .
- In vivo : Zebrafish models for calcium homeostasis studies or rodent CNS injury models to evaluate neuroprotective effects .
Q. How can researchers determine the optimal concentration range for this compound in cell-based assays?
Methodology :
- Conduct dose-response experiments (e.g., 0.1–100 µM) and measure outcomes like:
- Proteoglycan synthesis in chondrocytes (IC50 ~47 nM) .
- Cell proliferation in RT4/T24 cells (1–10 µM significantly increases growth) .
- Akt phosphorylation in zebrafish NaR cells (90 µM effective in IGF release) .
Advanced Research Questions
Q. How does this compound modulate IGF-dependent and IGF-independent effects of IGFBP-2 in cancer cells?
Methodology :
- IGF-dependent effects : Co-treat cells with this compound and IGFBP-2 siRNA. Measure free IGF-I levels (ELISA) and downstream PI3K/Akt activation (Western blot). In T24 cells, this compound reverses IGFBP-2-mediated growth suppression by displacing IGF-I .
- IGF-independent effects : Use IGF receptor inhibitors (e.g., BMS-754807) alongside this compound. In RT4 cells, IGFBP-2 silencing increases invasion even with this compound, suggesting IGF-independent pathways .
Q. How can contradictory data on intracellular vs. extracellular effects of this compound be resolved (e.g., proteoglycan synthesis vs. intracellular retention)?
Methodology :
- Discrepancy : this compound increases total proteoglycan synthesis in chondrocytes but shows no clear intracellular changes .
- Resolution :
Use pulse-chase assays with radiolabeled sulfate to track proteoglycan secretion vs. retention.
Combine Western blot (for intracellular aggrecan) and ELISA (for secreted proteoglycans) to quantify compartment-specific effects.
Validate with confocal microscopy to localize aggrecan in secretory vesicles .
Q. What strategies optimize this compound delivery in complex in vivo systems (e.g., CNS injury models)?
Methodology :
- Co-administration : Pair this compound with IGF-I-secreting cell grafts to enhance IGF bioavailability. In rodent CNS injury models, this combination prevents corticospinal neuron death (93% survival vs. 48% in controls) .
- Dosage : Use osmotic pumps for continuous infusion (e.g., 90 µM in zebrafish , or 10 mg/kg in rodents ). Monitor free IGF-I levels in cerebrospinal fluid to adjust dosing.
Q. How can researchers distinguish between direct IGFBP inhibition and off-target effects of this compound?
Methodology :
- Genetic validation : Compare outcomes in wild-type vs. IGFBP-knockout models. For example, in zebrafish, this compound fails to enhance NaR cell reactivation in papp-aa mutants, confirming IGFBP-5a-dependent mechanisms .
- Pharmacological controls : Use selective IGFBP inhibitors (e.g., IGFBP-2-specific antibodies) alongside this compound to isolate target effects .
Q. Data Analysis and Interpretation
Q. How should researchers address variability in IGFBP-2 methylation status when studying this compound's effects?
Methodology :
- Epigenetic profiling : Treat cells with demethylating agents (e.g., AZA) and perform COBRA analysis or bisulfite sequencing to quantify IGFBP-2 promoter methylation .
- Stratification : Group data based on methylation status (e.g., high vs. low methylated T24 cells) to identify context-dependent responses to this compound .
Q. What statistical approaches are robust for analyzing synergistic/antagonistic effects of this compound with other inhibitors?
Methodology :
- Use combination index (CI) analysis via CompuSyn software to quantify synergism (CI <1) or antagonism (CI >1).
- Example: In zebrafish, this compound + BMS-754807 (IGF1R inhibitor) reduces phospho-Akt levels, confirming pathway specificity .
- Apply two-way ANOVA to assess interaction effects (e.g., this compound × IGFBP-2 siRNA in RT4 cells) .
Eigenschaften
IUPAC Name |
1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25/h1-6,19-22H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMFEWUYBFMLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741040 | |
Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374620-70-9 | |
Record name | NBI-31772 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374620709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NBI-31772 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DYH3XNP6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.